molecular formula C8H9NO3S B13627457 3-Formamido-3-(thiophen-3-yl)propanoic acid

3-Formamido-3-(thiophen-3-yl)propanoic acid

Cat. No.: B13627457
M. Wt: 199.23 g/mol
InChI Key: CPDUOHWIZYVYIZ-UHFFFAOYSA-N
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Description

3-Formamido-3-(thiophen-3-yl)propanoic acid is a propanoic acid derivative featuring a formamido group (-NHCHO) and a thiophen-3-yl substituent. Its structure combines a carboxylic acid backbone with a sulfur-containing heterocyclic aromatic system (thiophene) and a formamide functional group. This compound is cataloged under CAS 1340214-72-3 and is listed as a discontinued research chemical in supplier databases . The thiophene moiety confers unique electronic properties, making it a candidate for applications in medicinal chemistry or materials science, though specific biological or industrial uses remain underexplored in the available literature.

Properties

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

3-formamido-3-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C8H9NO3S/c10-5-9-7(3-8(11)12)6-1-2-13-4-6/h1-2,4-5,7H,3H2,(H,9,10)(H,11,12)

InChI Key

CPDUOHWIZYVYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(CC(=O)O)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formamido-3-(thiophen-3-yl)propanoic acid typically involves the reaction of thiophene derivatives with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Formamido-3-(thiophen-3-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-Formamido-3-(thiophen-3-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Formamido-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene vs. Furan Derivatives

Replacing the thiophene ring with furan alters electronic and steric properties. For example, 3-(furan-2-yl)-3-phenylpropanoic acid () is synthesized via TfOH- or AlX3-catalyzed methods and exhibits antimicrobial activity. Key differences include:

Property 3-Formamido-3-(thiophen-3-yl)propanoic Acid 3-(Furan-2-yl)-3-phenylpropanoic Acid
Aromatic System Thiophene (S-containing) Furan (O-containing)
Electronic Effects Higher electron density due to S atom Lower electron density
Bioactivity Not reported Antimicrobial activity
Synthetic Method Likely cross-coupling Friedel-Crafts alkylation

Dibenzo[b,d]thiophene Propanoic Acid Derivatives

(S)-2-(Dibenzo[b,d]thiophen-3-yl)propanoic acid derivatives () feature a fused dibenzothiophene scaffold, replacing NH with an S atom. These compounds exhibit COX-1/2 binding affinity, with compound 66 showing the highest affinity (Table 5 in ). Compared to this compound:

Property This compound Dibenzo[b,d]thiophene Derivatives
Aromatic System Monocyclic thiophene Fused dibenzothiophene
Functional Groups Formamido, carboxylic acid Carboxylic acid, fluoro/alkyl substituents
Bioactivity Not reported COX-1/2 inhibition

The extended aromatic system in dibenzothiophene derivatives increases hydrophobicity, enhancing membrane permeability and target selectivity .

Amino Acid Analogs

3-Amino-3-(thiophen-3-yl)propanoic acid () and its D/L-enantiomers are structurally related amino acids. These derivatives are explored for chiral synthesis or enzyme inhibition:

Property This compound 3-Amino-3-(thiophen-3-yl)propanoic Acid
Functional Groups Formamido, carboxylic acid Amino, carboxylic acid
Applications Research chemical Chiral building blocks
Bioactivity Not reported Potential enzyme modulation

The formamido group may reduce metabolic instability compared to the primary amine in amino acid analogs .

Functional and Pharmacological Comparisons

Antiviral Activity

Fullerene derivatives with 3-(benzo[b]thiophen-3-yl)propanoic acid residues () show antiviral activity against influenza (SI = 84 for compound 5). While this compound lacks reported antiviral data, the thiophene moiety’s electron-rich nature may enhance interactions with viral proteins .

Cytotoxicity

3-(1-Oxoisoindolin-2-yl)-3-(thiophen-3-yl)propanoic acid () demonstrates cytotoxicity in preliminary assays, with structural similarities to the target compound. The isoindolinone group may contribute to DNA intercalation or protease inhibition .

Solubility and Physicochemical Properties

NSAIDs like ketoprofen and diclofenac () provide solubility benchmarks:

Compound Water Solubility (25°C) Molecular Weight
This compound Not reported ~239.28 g/mol*
Ketoprofen 51 mg/L 254.28 g/mol
Diclofenac 33 mg/L 296.15 g/mol

*Calculated based on formula C₈H₉NO₃S. The formamido group may reduce solubility compared to NSAIDs due to increased hydrophobicity.

Biological Activity

3-Formamido-3-(thiophen-3-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a formamido group and a thiophene ring. The combination of these elements contributes to its potential biological activities, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₉N₃O₂S, characterized by:

  • A formamido group (-NHCHO), which enhances hydrogen bonding capabilities.
  • A thiophene ring , which can engage in π-π interactions with aromatic residues in proteins.

These structural characteristics suggest potential interactions with various biological targets, influencing enzymatic and receptor activities.

Feature Description
Molecular FormulaC₉H₉N₃O₂S
Functional GroupsFormamido, Thiophene
Key PropertiesPotential for hydrogen bonding and π-π interactions

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiophene ring facilitates interactions that can modulate the activity of these biomolecules, potentially leading to various biological effects such as:

  • Inhibition of metabolic pathways.
  • Modulation of cellular processes associated with disease states.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential have shown promise, particularly in pathways involving cytokine modulation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like diabetes and obesity.

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

Study 1: Antimicrobial Evaluation

A study conducted by researchers at the University of Groningen assessed the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of this compound. The findings revealed that it could reduce the production of pro-inflammatory cytokines in vitro, indicating a mechanism through which it may exert therapeutic effects.

Study 3: Enzyme Interaction Studies

A detailed investigation into the enzyme-inhibitory effects was conducted using kinetic assays. The compound demonstrated competitive inhibition against target enzymes, highlighting its potential utility in drug design targeting metabolic disorders.

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